
5-(Chloromethyl)-8-quinolinol hydrochloride
Overview
Description
5-(Chloromethyl)-8-quinolinol hydrochloride is a chemical compound with the molecular formula C10H8ClNO · HCl. It is a derivative of quinolinol, featuring a chloromethyl group at the 5-position and a hydrochloride salt form. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-8-quinolinol hydrochloride typically involves the chloromethylation of 8-quinolinol. One common method includes the reaction of 8-quinolinol with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 5-position. The reaction conditions often require a controlled temperature and acidic environment to ensure the desired substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-8-quinolinol hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinolinol ring.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted quinolinol derivatives, while oxidation and reduction can lead to different quinolinol oxidation states.
Scientific Research Applications
Chemistry
In the field of chemistry, 5-(Chloromethyl)-8-quinolinol hydrochloride serves as a valuable building block for the synthesis of more complex organic molecules. Its reactivity allows it to be used as a reagent in various chemical reactions, including nucleophilic substitutions and metal ion complexation.
Biology
The compound has been extensively studied for its biological activities:
- Antimicrobial Properties : Research indicates that derivatives of 5-(Chloromethyl)-8-quinolinol exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown inhibition zones of up to 30 mm against Staphylococcus aureus and 55 mm against Escherichia coli at concentrations of 500 μg/ml .
- Antioxidant Effects : The compound's ability to chelate metal ions contributes to its antioxidant properties, potentially protecting cells from oxidative stress.
- Neuroprotective Applications : Preliminary studies suggest that it may offer neuroprotective benefits, although further research is needed to elucidate this potential .
Medicine
In medicinal chemistry, ongoing research aims to explore the therapeutic potential of this compound. Its derivatives are being investigated for their efficacy in treating various diseases, particularly due to their antimicrobial and anticancer properties. The compound's mechanism involves interactions with biological targets, which may lead to enzyme inhibition or disruption of cellular processes .
Industrial Applications
This compound is utilized in industrial settings for:
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-8-quinolinol hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The quinolinol ring can also interact with metal ions, affecting their availability and activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole hydrochloride
- 5-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride
- 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride
Uniqueness
5-(Chloromethyl)-8-quinolinol hydrochloride is unique due to its specific substitution pattern and the presence of both the chloromethyl group and the quinolinol ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Biological Activity
5-(Chloromethyl)-8-quinolinol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, antioxidant effects, and potential neuroprotective applications, supported by data tables and case studies.
Overview of Biological Activities
This compound is primarily recognized for its antimicrobial , antioxidant , and neuroprotective properties. The compound's efficacy is often attributed to its ability to chelate metal ions and its lipophilicity, which enhances its interaction with biological membranes.
Antibacterial Activity
Numerous studies have demonstrated the antibacterial activity of this compound and its derivatives against various bacterial strains. For example, research indicates that derivatives of this compound exhibit moderate to strong activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound Derivatives
Compound | Concentration (μg/ml) | Inhibition Zone Diameter (mm) | Bacteria Tested |
---|---|---|---|
5-Chloromethyl-8-quinolinol | 500 | 30 (S. aureus) | Gram-positive |
55 (E. coli) | Gram-negative | ||
5-Isothiocyanatomethyl-8-hydroxyquinoline | 500 | 35 (Pseudomonas aeruginosa) | Gram-negative |
26 (B. subtilis) | Gram-positive |
The results indicate that the antibacterial activity increases with the concentration of the compound, with certain derivatives showing enhanced efficacy compared to standard antibiotics like Nitroxoline .
Antioxidant Properties
The antioxidant capacity of this compound has also been investigated. Studies utilizing the DPPH free radical scavenging method reveal that some derivatives demonstrate moderate antioxidant activity, although less potent than ascorbic acid .
Table 2: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (%) |
---|---|
5-Chloromethyl-8-quinolinol | 45 |
Ascorbic Acid | 90 |
Neuroprotective Effects
Emerging research suggests that compounds within the quinoline family, including this compound, may possess neuroprotective properties. These compounds have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve the chelation of metal ions and reduction of oxidative stress in neuronal cells .
Case Studies
- Antimicrobial Study : A study conducted by El Faydy et al. evaluated a series of synthesized derivatives based on this compound. The findings indicated significant antibacterial activity against various strains, highlighting the role of substituents in enhancing efficacy .
- Neuroprotection Research : Another investigation focused on the neuroprotective effects of quinoline derivatives, including the chloromethyl variant. The study demonstrated that these compounds could reduce neuronal cell death induced by oxidative stress in vitro, suggesting a promising avenue for further research in neurodegenerative conditions .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 5-(chloromethyl)-8-quinolinol hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via chloromethylation of 8-quinolinol using formaldehyde and concentrated HCl, catalyzed by ZnCl₂. Key steps include:
- Stirring 8-quinolinol with HCl, formaldehyde, and ZnCl₂ for 12 hours .
- Isolation by filtration, washing with acetone, and vacuum drying (yield: 78%) .
- Alternative methods involve HCl gas saturation for 6 hours, yielding 98% purity after recrystallization .
- Critical Considerations : Prolonged reaction times at room temperature improve crystallinity and reduce by-products (e.g., 5-hydroxymethyl-8-quinolinol). Impurities like 5,5'-methylenebis-8-quinolinol require chromatographic purification .
Q. How is the molecular and crystal structure of this compound characterized?
- Methodological Answer : X-ray diffraction (XRD) reveals a planar fused-ring system with a chloromethyl group at C4. Key structural features:
- Hydrogen bonding (N–H⋯Cl, O–H⋯Cl) forms dimers, stabilizing the crystal lattice .
- Dihedral angles between fused rings are <1.15°, confirmed by XRD .
- Analytical Tools : Use ¹H NMR (δ 9.12–8.88 ppm for aromatic protons) and IR spectroscopy to validate functional groups .
Q. What experimental methodologies are used to evaluate its corrosion inhibition properties for carbon steel in acidic environments?
- Methodological Answer : Electrochemical and gravimetric techniques are standard:
- Potentiodynamic Polarization : Measures corrosion current density (e.g., Tafel plots) .
- Electrochemical Impedance Spectroscopy (EIS) : Quantifies charge-transfer resistance and adsorption efficiency .
- Weight Loss Tests : Conducted in 1 M HCl at 25–60°C to assess inhibition efficiency (~90% at 10⁻³ M) .
Advanced Research Questions
Q. How do reaction conditions (solvent, halogenating agents) influence the regioselectivity of 8-quinolinol derivatives, and what contradictions exist in literature?
- Methodological Answer : Chlorination of 8-quinolinol in H₂SO₄ vs. NaOH produces varying regioisomers (5- vs. 7-substituted). Key findings:
- Contradictions : Early claims of exclusive 5-substitution conflict with reports of 5,7-dichloro by-products under basic conditions .
- Resolution : Control solvent polarity and protonation state (e.g., H₂SO₄ favors 5-substitution) .
- Analytical Validation : Use HPLC-MS to distinguish isomers and quantify yields .
Q. What computational approaches (e.g., DFT) are employed to model adsorption mechanisms and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations correlate molecular structure with inhibition efficiency:
- Fukui Indices : Identify reactive sites (e.g., chloromethyl group) for adsorption on Fe surfaces .
- Molecular Dynamics (MD) : Simulate adsorption configurations in aqueous HCl .
Q. How can by-products and impurities during synthesis be systematically identified and mitigated?
- Methodological Answer : Common by-products include 5-hydroxymethyl-8-quinolinol (hydrolysis product) and 5,5'-methylenebis-8-quinolinol (dimer). Mitigation strategies:
- Chromatography : Use silica gel columns with ethyl acetate/hexane eluents .
- Spectroscopic Monitoring : Track reaction progress via UV-Vis (λmax = 320 nm for 8-quinolinol) .
- Quantitative Analysis : ¹H NMR integration ratios (e.g., methylene protons at δ 4.5–5.0 ppm) assess purity .
Q. What are the challenges in synthesizing ether and polyether derivatives from this compound?
- Methodological Answer : Reactivity with glycols/alcohols is moisture-sensitive, leading to hydrolysis. Optimization strategies:
- Anhydrous Conditions : Use molecular sieves or P₂O₅ to scavenge water .
- Excess Reagents : 14–20 mol equivalents of ethylene glycol ensure monosubstitution .
- Product Isolation : Low yields (30–50%) require repeated recrystallization from ethanol/water mixtures .
Properties
IUPAC Name |
5-(chloromethyl)quinolin-8-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO.ClH/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10;/h1-5,13H,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQGTRWOFVSOQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884027 | |
Record name | 8-Quinolinol, 5-(chloromethyl)-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4053-45-6 | |
Record name | 5-(Chloromethyl)-8-hydroxyquinoline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4053-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4053-45-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83066 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Quinolinol, 5-(chloromethyl)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8-Quinolinol, 5-(chloromethyl)-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(chloromethyl)quinolin-8-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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